![molecular formula C15H10O10S2 B13419550 4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate CAS No. 55277-86-6](/img/structure/B13419550.png)
4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate is a complex organic compound known for its unique chemical structure and properties. It is a bisulfonated derivative of genistein, a naturally occurring isoflavone found in various plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate typically involves the sulfonation of genistein. The process begins with the hydroxylation of genistein to introduce sulfooxy groups at specific positions. This is followed by the reaction with sulfur trioxide or chlorosulfonic acid under controlled conditions to achieve the desired sulfonation .
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfooxy groups to hydroxyl groups.
Substitution: The sulfooxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, hydroxylated compounds, and substituted phenyl derivatives .
Scientific Research Applications
4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating enzyme activities, altering gene expression, and interacting with cellular receptors. These interactions lead to various biological responses, such as inhibition of oxidative stress, reduction of inflammation, and modulation of cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Genistein: The parent compound of 4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate, known for its phytoestrogenic properties.
Daidzein: Another isoflavone with similar biological activities but lacking sulfooxy groups.
Biochanin A: A methylated isoflavone with distinct chemical properties and biological effects.
Uniqueness
This compound is unique due to its bisulfonated structure, which enhances its solubility and reactivity compared to other isoflavones. This structural modification also imparts distinct biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
55277-86-6 |
|---|---|
Molecular Formula |
C15H10O10S2 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
[4-(4-oxo-7-sulfooxychromen-3-yl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C15H10O10S2/c16-15-12-6-5-11(25-27(20,21)22)7-14(12)23-8-13(15)9-1-3-10(4-2-9)24-26(17,18)19/h1-8H,(H,17,18,19)(H,20,21,22) |
InChI Key |
XRFSJMDYMFRIDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OS(=O)(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


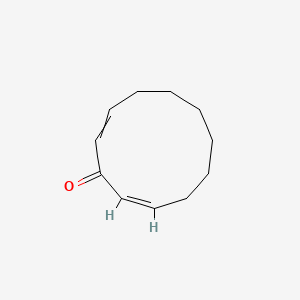

![methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419505.png)

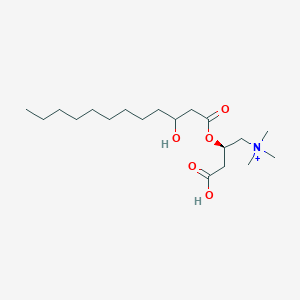
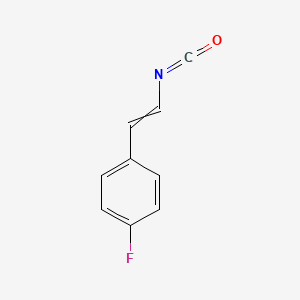

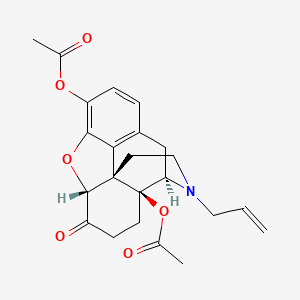

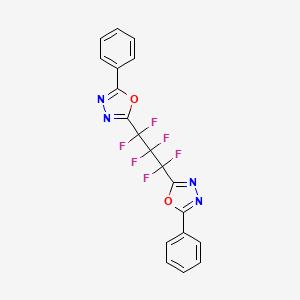
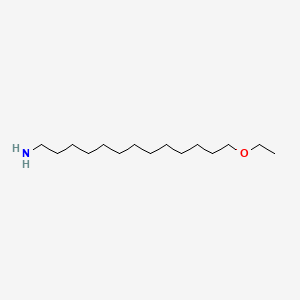
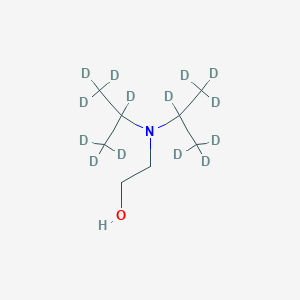
![2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid](/img/structure/B13419558.png)
![[3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride](/img/structure/B13419564.png)
